(S)-N-Piperidin-3-yl-acetamide

Sirtuin Inhibition Enzymology Drug Discovery

This (S)-enantiomer is not interchangeable with the racemate (CAS 5810-55-9). Using the racemate cuts active enantiomer concentration by ~50%, and the (R)-enantiomer exhibits reduced target engagement, undermining SAR reproducibility. Documented SIRT1 IC50 of 970 nM versus SIRT3 >60,000 nM enables SIRT1-selective probe development without mitochondrial off-target confounding. The chiral core is claimed in T-type calcium channel blocker patents (USPTO 033529/0115), offering a direct path to composition-of-matter protection. Its LogP (-0.1255) vs. racemate (-0.80) supports chiral HPLC method development. For CNS, cardiovascular, oncology, or pain programs, specify CAS 364734-39-4 to ensure stereochemical integrity and batch-to-batch reproducibility.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 364734-39-4
Cat. No. B3262978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Piperidin-3-yl-acetamide
CAS364734-39-4
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCCNC1
InChIInChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1
InChIKeyBCXSCZDWARFWAW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Piperidin-3-yl-acetamide (CAS 364734-39-4) Procurement Specifications and Identification


(S)-N-Piperidin-3-yl-acetamide is a chiral piperidine derivative with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol. It is defined by a single defined stereocenter at the 3-position of the piperidine ring with the (S)-configuration [1]. This compound is commercially supplied as a research-grade chemical with typical purity specifications of 95% to ≥98%, and it is recommended to be stored sealed in dry conditions at 2–8°C .

Why Generic Substitution Fails: Procurement Risk Assessment for (S)-N-Piperidin-3-yl-acetamide Analogs


Substituting the specific (S)-enantiomer with its racemic counterpart (CAS 5810-55-9) or the (R)-enantiomer (CAS 1286208-12-5 as hydrochloride) introduces significant and quantifiable procurement risk that extends far beyond stereochemical nomenclature. In the context of chiral drug discovery, the specific (S)-configuration of this piperidin-3-yl-acetamide core is directly implicated in achieving defined potency at validated biological targets [1]. Using a racemic mixture can reduce the effective concentration of the active enantiomer by approximately 50%, while the incorrect (R)-enantiomer may exhibit substantially reduced target engagement. The procurement of precisely defined stereochemistry is therefore not an interchangeable specification but a critical determinant of experimental reproducibility and the generation of actionable structure-activity relationship data [2].

Quantitative Differentiation Evidence for (S)-N-Piperidin-3-yl-acetamide vs. Close Analogs


SIRT1 Inhibition vs. SIRT3 Selectivity Profile of (S)-N-Piperidin-3-yl-acetamide

The (S)-enantiomer demonstrates a specific inhibitory interaction with SIRT1 (IC50 = 970 nM) while exhibiting no meaningful inhibition of the structurally related mitochondrial isoform SIRT3 under the same experimental conditions [1]. This provides a quantifiable selectivity margin that is not assured with racemic or (R)-enantiomeric preparations.

Sirtuin Inhibition Enzymology Drug Discovery

Chiral Scaffold Validation in Calcium Channel Blocker Patent Assignments

The chiral (S)-piperidin-3-yl-acetamide core is explicitly claimed as a key intermediate within the Markush structures of a patent family (USPTO Reel/Frame 033529/0115) directed toward N-piperidinyl acetamide derivatives as calcium channel blockers [1]. This IP landscape provides a clear differentiator versus non-patented or generic piperidine analogs for organizations seeking to develop novel, proprietary therapeutic agents.

Medicinal Chemistry Intellectual Property T-Type Calcium Channels

Physicochemical Property Comparison: (S)-Enantiomer vs. Racemate

While the (S)-enantiomer and its racemic mixture (CAS 5810-55-9) share identical molecular formula and weight, they exhibit quantifiably distinct physicochemical properties that directly impact formulation and analytical method development. The (S)-enantiomer has a calculated LogP of -0.1255, while the racemate is reported with a distinct LogP value of -0.80 (ACD/LogP) [1]. This difference in lipophilicity can affect solubility, permeability, and chromatographic retention behavior.

ADME Physical Chemistry Quality Control

Synthetic Utility: Role as a Chiral Building Block for CNS-Targeting Molecules

The (S)-N-piperidin-3-yl-acetamide core is specifically utilized in the synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives, which are analogs of 5-hydroxytryptamine and homotryptamine being investigated for serotonergic CNS activity [1]. The (S)-configuration is essential for generating the correct diastereomeric and enantiomeric outcomes during N-alkylation reactions, a step that cannot be replicated with the racemic mixture without introducing complex and costly chiral separation steps.

Organic Synthesis CNS Drug Discovery Peptidomimetics

Evidence-Backed Procurement and Application Scenarios for (S)-N-Piperidin-3-yl-acetamide


Sirtuin Biology Research: SIRT1-Selective Chemical Probe Development

Based on direct quantitative evidence showing an IC50 of 970 nM for SIRT1 and an IC50 > 60,000 nM for SIRT3 [1], this compound is uniquely suited as a starting point for developing SIRT1-selective chemical probes. This selectivity profile allows researchers to attribute observed cellular phenotypes specifically to SIRT1 modulation, minimizing confounding effects from mitochondrial SIRT3 inhibition. In contrast, non-selective or racemic analogs would require extensive counter-screening to validate target engagement specificity.

CNS Lead Optimization: Serotonergic Agent Development

This compound serves as a validated chiral building block for constructing enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives, which are analogs of 5-hydroxytryptamine and homotryptamine being investigated for serotonergic CNS activity [2]. The stereospecific (S)-configuration ensures precise interactions with chiral receptors or enzymes, enhancing selectivity in CNS drug design. The rigid piperidine scaffold facilitates conformational control in molecular recognition studies, making it particularly suitable for developing peptidomimetics and small-molecule inhibitors targeting CNS disorders [3].

Proprietary Drug Discovery: T-Type Calcium Channel Modulator Programs

The chiral (S)-piperidin-3-yl-acetamide core is explicitly claimed as a key intermediate within a patent family (USPTO Reel/Frame 033529/0115) directed toward N-piperidinyl acetamide derivatives as calcium channel blockers, specifically targeting T-type calcium channels [4]. For pharmaceutical R&D teams pursuing novel calcium channel modulators, building upon this patented chiral scaffold provides a clearer path to composition-of-matter protection and avoids freedom-to-operate risks associated with generic piperidine analogs. This is particularly relevant for programs targeting cardiovascular disease, epilepsy, cancer, and pain indications where T-type calcium channel activity is implicated.

Analytical Method Development and Chiral Quality Control

The quantifiable difference in calculated LogP between the (S)-enantiomer (-0.1255) and the racemate (-0.80) establishes a basis for developing discriminatory analytical methods for purity and identity verification [5]. This compound can serve as a reference standard for chiral HPLC method development and as a procurement specification benchmark when evaluating supplier lots. The defined stereochemistry and associated physicochemical parameters ensure batch-to-batch reproducibility in synthetic workflows and biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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